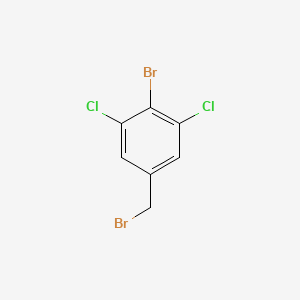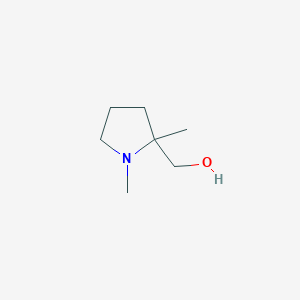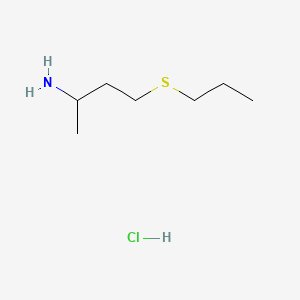
4-(Propylsulfanyl)butan-2-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(propylsulfanyl)butan-2-amine hydrochloride is a chemical compound with the molecular formula C7H18ClNS and a molecular weight of 183.74 g/mol . It is a hydrochloride salt form of 4-(propylsulfanyl)butan-2-amine, which is characterized by the presence of a propylsulfanyl group attached to a butan-2-amine backbone.
Preparation Methods
The synthesis of 4-(propylsulfanyl)butan-2-amine hydrochloride typically involves the reaction of 4-(propylsulfanyl)butan-2-amine with hydrochloric acid. The reaction conditions may vary, but generally, the amine is dissolved in an appropriate solvent, and hydrochloric acid is added to form the hydrochloride salt. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
4-(propylsulfanyl)butan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amine group can participate in nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(propylsulfanyl)butan-2-amine hydrochloride has various scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving amine metabolism and function.
Industry: It can be used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 4-(propylsulfanyl)butan-2-amine hydrochloride involves its interaction with molecular targets and pathways in biological systems. The amine group can interact with receptors and enzymes, potentially affecting neurotransmitter levels and signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
4-(propylsulfanyl)butan-2-amine hydrochloride can be compared with other similar compounds, such as:
- 4-(methylsulfanyl)butan-2-amine hydrochloride
- 4-(ethylsulfanyl)butan-2-amine hydrochloride
- 4-(butylsulfanyl)butan-2-amine hydrochloride These compounds share a similar structure but differ in the length of the alkyl chain attached to the sulfanyl group. The uniqueness of 4-(propylsulfanyl)butan-2-amine hydrochloride lies in its specific alkyl chain length, which can influence its chemical properties and biological activity.
Properties
Molecular Formula |
C7H18ClNS |
|---|---|
Molecular Weight |
183.74 g/mol |
IUPAC Name |
4-propylsulfanylbutan-2-amine;hydrochloride |
InChI |
InChI=1S/C7H17NS.ClH/c1-3-5-9-6-4-7(2)8;/h7H,3-6,8H2,1-2H3;1H |
InChI Key |
OARBTMSPOLYSLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCSCCC(C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


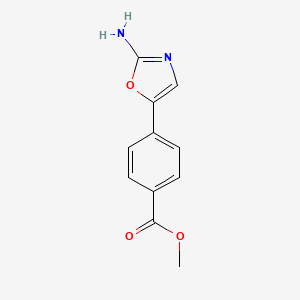
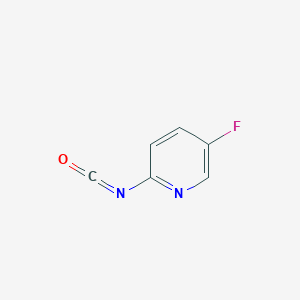
![2-Methyl-2-[4-(pyrrolidin-1-yl)phenyl]propan-1-ol](/img/structure/B13579863.png)

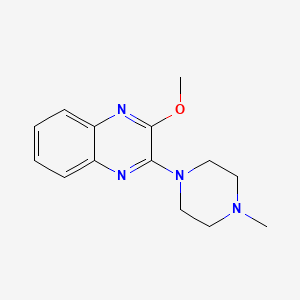
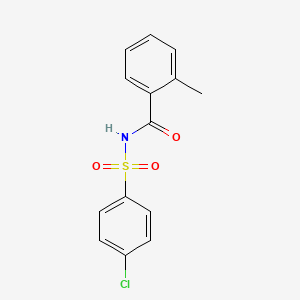
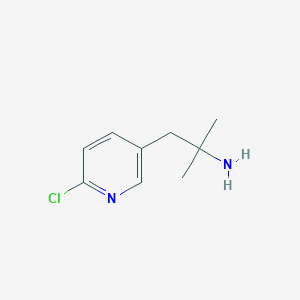
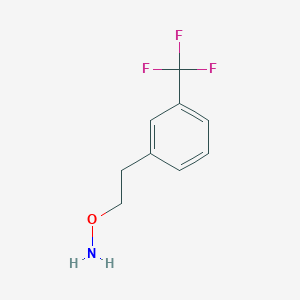
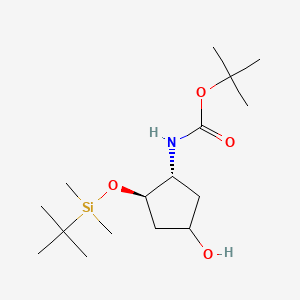
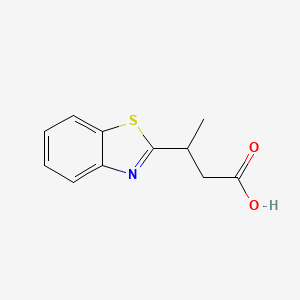
![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-aminehydrochloride](/img/structure/B13579898.png)
